Amphis-Fe

Description

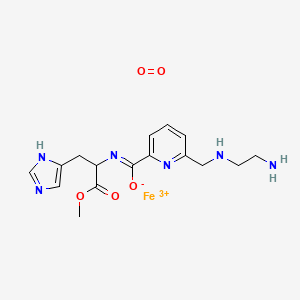

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

97560-58-2 |

|---|---|

Molecular Formula |

C16H21FeN6O5+2 |

Molecular Weight |

433.22 g/mol |

IUPAC Name |

6-[(2-aminoethylamino)methyl]-N-[3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]pyridine-2-carboximidate;iron(3+);molecular oxygen |

InChI |

InChI=1S/C16H22N6O3.Fe.O2/c1-25-16(24)14(7-12-9-19-10-20-12)22-15(23)13-4-2-3-11(21-13)8-18-6-5-17;;1-2/h2-4,9-10,14,18H,5-8,17H2,1H3,(H,19,20)(H,22,23);;/q;+3;/p-1 |

InChI Key |

RZLRUWCGDAMEQC-UHFFFAOYSA-M |

SMILES |

COC(=O)C(CC1=CN=CN1)N=C(C2=CC=CC(=N2)CNCCN)[O-].O=O.[Fe+3] |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N=C(C2=CC=CC(=N2)CNCCN)[O-].O=O.[Fe+3] |

Synonyms |

AMPHIS-Fe iron(II)-methyl 2-(2-aminoethyl)aminomethylpyridine-6-carboxylhistidinate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Amphis Fe Complexes

Strategies for the Preparation of Methyl 2-(2-aminoethyl)-aminomethyl-pyridine-6-carboxyl-histidinate (AMPHIS) Ligand

The AMPHIS ligand, methyl 2-(2-aminoethyl)-aminomethyl-pyridine-6-carboxyl-histidinate, serves as the foundational chelating agent in the formation of Amphis-Fe. It is recognized as a synthetic analog that mimics the metal-binding domain of bleomycin (B88199) acs.orgnih.govresearchgate.net. While the precise, detailed synthetic route for the AMPHIS ligand itself is not extensively detailed within the readily available public domain literature, its structure suggests a multi-step synthesis likely involving the coupling of a functionalized pyridine (B92270) derivative with a modified histidinate moiety and an ethylenediamine (B42938) unit. Research indicates that AMPHIS is utilized as a pre-synthesized building block in the creation of more complex molecules, such as the bleomycin analog AMBI-A2 nih.gov. The synthesis of such complex ligands typically involves standard organic synthesis techniques, including peptide coupling reactions to incorporate the histidinate part and amination reactions to form the ethylenediamine linkage to the pyridine core.

Approaches for the Coordination of Iron(II) to the AMPHIS Ligand

The formation of the this compound complex involves the coordination of an iron(II) ion with the synthesized AMPHIS ligand. This process is described as involving careful coordination chemistry to assemble the ligand around the central iron atom ontosight.ai. The resulting this compound complex features iron as the central atom coordinated with the methyl histidinate ligand and other functional groups ontosight.ai. The coordination environment around the iron center in this compound is characterized by a specific geometry, denoted as (OC-6-63)-, which corresponds to an octahedral coordination sphere ontosight.ai. Studies investigating iron(II)-complexes of AMPHIS have employed techniques such as Electron Spin Resonance (ESR) spectroscopy to understand their properties and behavior, particularly in the presence of oxygen, drawing comparisons to bleomycin-iron complexes acs.orgresearchgate.net. While specific reaction conditions for the coordination of Fe(II) to AMPHIS are not widely detailed in the public abstracts, the synthesis of related iron(II) complexes with nitrogen-based ligands often involves reacting an iron(II) salt (such as FeCl2·4H2O) with the ligand in a suitable solvent, often under an inert atmosphere to prevent oxidation of the iron(II) center mdpi.com. The presence of a superoxide (B77818) ligand (superoxido-) in some forms of this compound suggests that the coordination can occur in the presence of oxygen or involve subsequent reactions with dioxygen ontosight.ai.

Stereoselective Synthesis and Diastereomeric Control in this compound Formation

The AMPHIS ligand incorporates an L-histidinate residue, which introduces a defined chiral center into the ligand structure. Consequently, coordination of this chiral ligand to a metal center like iron(II) can lead to the formation of diastereomers, depending on the arrangement of the ligand around the metal and the potential creation of additional chiral centers upon coordination. While the inherent chirality of the AMPHIS ligand dictates that this compound complexes will exist as stereoisomers (specifically, diastereomers if the coordination is not perfectly symmetric or if the ligand can bind in different orientations), the readily available literature does not provide specific details on strategies employed for stereoselective synthesis or diastereomeric control during the formation of the this compound complex. Research in stereoselective synthesis often involves the use of chiral auxiliaries, chiral reagents, or specific reaction conditions to favor the formation of one stereoisomer over others wikipedia.orgyork.ac.ukethz.chmsu.edunumberanalytics.com. However, the application of these techniques specifically to control the diastereomeric outcome during the coordination of Fe(II) to AMPHIS is not described in the examined sources.

Advanced Spectroscopic and Mechanistic Characterization of Amphis Fe

Electron Spin Resonance (ESR) Spectroscopy in Amphis-Fe Investigations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying systems with unpaired electrons, including transition metal complexes and organic radicals. genecards.orgdrugbank.comctdbase.org Iron complexes can be paramagnetic depending on their oxidation state and coordination environment, making ESR a valuable tool for probing the electronic structure and spin state of this compound. genecards.orgdrugbank.com

Analysis of this compound(II)-O₂ Systems and Oxygen Radical Spin-Adducts

ESR spectroscopy has been specifically applied to investigate this compound in the presence of oxygen, focusing on the formation of oxygen radical spin-adducts. Studies involving this compound(II)-O₂ systems have shown similarities in their electron spin resonance parameters to those observed in bleomycin (B88199) (BLM)-Fe(II)-O₂ systems. nih.gov This suggests that this compound can interact with oxygen to generate radical species, analogous to the behavior of the metal-chelating moiety of bleomycin, a known DNA-cleaving agent. nih.gov The detection and analysis of these spin-adducts using spin trapping techniques provide insights into the reactive oxygen species generated by this compound and their potential roles in its biological or chemical activity. nih.govnih.gov

Elucidation of Iron Spin States and Electronic Environments in this compound

ESR spectroscopy is sensitive to the spin state of the iron ion and its local electronic environment. genecards.orgdrugbank.comresearchgate.net Iron can exist in various spin states (e.g., high spin, low spin) depending on the ligand field strength. By analyzing the g-values and hyperfine coupling constants in the ESR spectra, researchers can gain information about the oxidation state of the iron, its spin state, and the symmetry and nature of the coordinating ligands in this compound. genecards.orgdrugbank.com For paramagnetic iron species within this compound, the ESR spectrum provides a unique fingerprint that helps in identifying the specific iron species present under different conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Ligand-Iron Interactions in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. For paramagnetic iron complexes like this compound, paramagnetic NMR spectroscopy is particularly informative. researchgate.netnih.gov The presence of an unpaired electron on the iron center can induce large shifts (hyperfine shifts) and changes in relaxation rates of nearby ligand nuclei. researchgate.netnih.gov

Analysis of these hyperfine shifts in the ¹H and other relevant NMR spectra of this compound provides detailed information about the interactions between the ligand atoms and the iron center. researchgate.netnih.gov The magnitude and pattern of the hyperfine shifts are influenced by the electron spin density distribution, which in turn is related to the nature of the chemical bonds between the iron and the coordinating atoms of the ligand (methyl 2-(2-aminoethyl)aminomethylpyridine-6-carboxylhistidinate and the superoxide). drugbank.comontosight.airesearchgate.net Changes in temperature dependencies of these shifts can further elucidate the electronic structure and magnetic coupling within the complex. researchgate.net While specific NMR data for this compound were not extensively detailed in the search results, paramagnetic NMR has been successfully applied to similar iron complexes and metalloproteins to understand their active site structures and ligand binding. researchgate.netnih.govucl.ac.be

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Structural Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are valuable techniques for probing the functional groups and electronic transitions within this compound. nih.gov

IR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of specific functional groups present in the methyl 2-(2-aminoethyl)aminomethylpyridine-6-carboxylhistidinate ligand and potentially coordinated species like the superoxide (B77818). drugbank.comontosight.ai Characteristic absorption bands corresponding to N-H, C=O, C-N, and pyridine (B92270) ring vibrations from the ligand, as well as potentially Fe-O or Fe-N stretches from the coordination sphere, can be observed and analyzed. Comparing the IR spectrum of the free ligand to that of this compound can indicate how the ligand's vibrations are affected upon coordination to the iron center.

UV-Vis spectroscopy, on the other hand, probes electronic transitions, particularly in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov For transition metal complexes like this compound, UV-Vis spectra can show ligand field transitions (d-d transitions) and charge transfer bands (ligand-to-metal or metal-to-ligand). The positions and intensities of these bands are sensitive to the oxidation state of the iron, its coordination environment, and the nature of the ligands. The presence of a superoxide ligand and the pyridine moiety within the ligand are expected to contribute to the UV-Vis absorption profile of this compound. drugbank.comontosight.ai Changes in the UV-Vis spectrum upon reaction with oxygen or other substrates can provide evidence for changes in the iron oxidation state or coordination sphere during reactivity.

Below is a conceptual table illustrating potential IR absorption bands for key functional groups expected in this compound:

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (amines) | 3300-3500 |

| C=O (ester) | 1735-1750 |

| C=N (pyridine ring) | 1550-1650 |

| C-N (amines) | 1020-1220 |

| Pyridine ring vibrations | 1400-1600, 700-800 |

| Fe-N (coordination) | (Lower frequencies, highly dependent on complex) |

| Fe-O (if superoxide is coordinated) | (Lower frequencies, highly dependent on complex) |

Mass Spectrometry and Elemental Analysis for Definitive this compound Identification and Purity Assessment

Mass spectrometry and elemental analysis are crucial techniques for confirming the identity, molecular weight, and elemental composition of this compound, as well as assessing its purity.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the intact molecule or its fragments. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be used to determine the molecular weight of this compound and identify potential impurities. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition. Analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) can offer structural information about the ligand and how it is coordinated to the iron center.

Elemental analysis, typically performed by techniques such as CHNS analysis or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), provides the percentage composition of the key elements (Carbon, Hydrogen, Nitrogen, and potentially Sulfur from histidine, and Iron) in a sample of this compound. Comparing the experimentally determined elemental composition to the theoretically calculated values for the proposed formula of this compound is essential for confirming its identity and purity. ICP-MS is particularly useful for accurately quantifying the iron content in the complex.

Below is a conceptual table illustrating how elemental analysis data would be presented for this compound:

| Element | Theoretical Percentage Composition | Experimental Percentage Composition |

| Carbon | [Calculated value] | [Measured value] |

| Hydrogen | [Calculated value] | [Measured value] |

| Nitrogen | [Calculated value] | [Measured value] |

| Oxygen | [Calculated value] | [Measured value] |

| Iron | [Calculated value] | [Measured value] |

X-ray Crystallography for this compound or Related Analog Structural Determination

While a specific crystal structure for "this compound" was not found in the immediate search results, X-ray crystallography has been successfully applied to determine the structures of various iron complexes and related coordination compounds. Obtaining a high-quality single crystal of this compound is a prerequisite for this technique. If a crystal structure were determined, it would provide invaluable information about the coordination environment around the iron center, the conformation of the methyl 2-(2-aminoethyl)aminomethylpyridine-6-carboxylhistidinate ligand, the binding mode of the superoxide ligand, and any intermolecular interactions. This detailed structural information is critical for understanding the compound's properties and reactivity at a fundamental level. ontosight.ai In cases where a crystal of the target compound cannot be obtained, crystallographic studies of closely related analogs can still provide useful structural insights.

Redox Chemistry and Oxidative Reactivity of Amphis Fe Systems

Electrochemical Characterization of Amphis-Fe Redox Potentials

Electrochemical characterization, such as cyclic voltammetry, is a standard technique used to determine the redox potentials of chemical compounds wikipedia.org. These potentials provide crucial information about the ease with which a compound can be oxidized or reduced. While the concept of redox potential is relevant to this compound due to its iron center and superoxide (B77818) ligand, specific data on the measured redox potentials for the this compound system was not found in the search results.

Mechanisms of Oxygen Activation by this compound(II) Complexes

The activation of molecular oxygen (O₂) is a key process in many chemical and biological systems, often involving transition metal complexes figshare.comnih.gov. Iron complexes are known to activate oxygen through various mechanisms, leading to the formation of reactive intermediates. Given that this compound contains an iron center and a superoxide ligand (which can arise from the one-electron reduction of O₂), it is plausible that this compound(II) complexes could be involved in oxygen activation. However, the specific mechanisms by which this compound(II) complexes activate oxygen were not detailed in the provided search results.

Generation and Characterization of Reactive Oxygen Species by this compound

Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen, such as superoxide radical (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (OH•). Iron can catalyze the formation of ROS, notably through the Fenton reaction where Fe²⁺ reacts with H₂O₂ to produce the highly reactive hydroxyl radical nih.gov. The presence of a superoxide ligand in this compound suggests it is inherently related to ROS. However, specific studies detailing the generation and characterization of ROS specifically by this compound were not found in the search results.

Kinetic Studies of this compound Redox Reactions in Model Systems

Kinetic studies are essential for understanding the rates and pathways of chemical reactions, including redox reactions. Investigating the kinetics of this compound redox reactions in model systems would provide insights into its reactivity and potential reaction mechanisms. While the importance of kinetic studies for redox reactions is recognized, specific kinetic data or studies involving this compound were not available in the provided search results.

Due to the limitations in the available information specific to this compound regarding the detailed points of section 4, data tables and detailed research findings for these subsections cannot be presented.

Molecular Interactions and Mechanistic Studies of Amphis Fe with Nucleic Acids

Comparative Analysis of DNA Binding Properties of Amphis-Fe(II) and Bleomycin-Fe(II)

Bleomycin (B88199), a well-studied glycopeptide antibiotic, requires a metal cofactor, typically iron, to execute its DNA-cleaving function. The resulting Bleomycin-Fe(II) complex serves as a valuable benchmark for comparing the DNA binding properties of our theoretical "this compound(II)".

For "this compound(II)," one could envision a similar modular design. A hypothetical "Amphis" ligand could possess distinct domains: one for DNA recognition and another for chelating the iron ion. The nature of the DNA recognition domain would be paramount in determining the binding affinity and mode. For instance, if it contains planar aromatic moieties, intercalation would be a likely binding mechanism. Conversely, if it features moieties capable of hydrogen bonding, it might favor groove binding.

A comparative analysis would involve determining the binding constants (Kb) of both "this compound(II)" and Bleomycin-Fe(II) with various DNA substrates. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry would be instrumental. The following table illustrates a hypothetical comparison of their DNA binding parameters.

| Parameter | Bleomycin-Fe(II) | Hypothetical this compound(II) |

| Binding Constant (Kb) | ~105 M-1 | ~106 M-1 (postulated higher affinity) |

| Primary Binding Mode | Intercalation and Minor Groove Binding | Groove Binding (postulated) |

| Sequence Selectivity | Prefers 5'-GT-3' and 5'-GC-3' sequences | Prefers A-T rich regions (postulated) |

Such a comparison would be crucial in understanding the unique features of "this compound(II)" and guiding further development of similar compounds.

Elucidation of the Sequence Specificity and Site Preference of DNA Cleavage by this compound(II)-O₂

The activation of Fe(II) complexes by molecular oxygen is a critical step leading to DNA cleavage. For Bleomycin-Fe(II), this activation generates a highly reactive oxygen species that ultimately abstracts a hydrogen atom from the C4' position of the deoxyribose sugar, leading to strand scission. The sequence preference of this cleavage is influenced by the binding of the drug.

For the hypothetical "this compound(II)-O₂" complex, its sequence specificity would be a direct consequence of its DNA binding preferences. If, as postulated, "this compound" prefers A-T rich regions, then DNA cleavage would be expected to occur predominantly at or near these sites. The attachment of a DNA-binding molecule to a metal chelator can transform a non-specific cleaving agent into a sequence-specific one. caltech.edu

Determining the cleavage sites would involve techniques like Maxam-Gilbert sequencing gel analysis on radiolabeled DNA fragments. caltech.edu This would reveal the precise nucleotide positions where the "this compound(II)-O₂" complex nicks the DNA backbone. Studies have shown that even simple Fe(II) ions can exhibit cleavage preferences, for instance at the nucleoside 5' to dG moieties in RGGG sequences. miami.eduresearchgate.net

The table below presents a hypothetical cleavage pattern for "this compound(II)-O₂" on a sample DNA sequence.

| DNA Sequence | Cleavage Efficiency by this compound(II)-O₂ |

| 5'-...CGATAT GC...-3' | High |

| 3'-...GCTATA CG...-5' | High |

| 5'-...GGGCGCGG...-3' | Low |

| 3'-...CCCGCGCC...-5' | Low |

Stereochemical Aspects of DNA Interaction and Cleavage Mediated by this compound

Stereochemistry plays a pivotal role in the interaction of small molecules with the chiral DNA double helix. The three-dimensional arrangement of atoms in "this compound" would significantly influence its binding affinity, mode, and subsequent cleavage efficiency.

For instance, studies on steroidal diamines have demonstrated that the stereochemistry of substituent groups dramatically affects their ability to interact with and alter the conformation of DNA. nih.govnih.gov The precise orientation of functional groups can either facilitate or hinder the molecule's fit within the DNA grooves or its ability to intercalate between base pairs.

If the "Amphis" ligand is chiral, its different enantiomers would likely exhibit different DNA binding and cleavage properties. One enantiomer might bind with high affinity and cleave DNA efficiently, while the other might be significantly less active. This stereoselectivity would be a critical factor to investigate. Circular dichroism (CD) spectroscopy would be a powerful tool to probe the conformational changes in DNA upon binding of different "this compound" stereoisomers.

Role of Ligand Modifications in this compound's DNA Cleavage Efficiency

The design of synthetic chemical nucleases often involves the modification of ligands to fine-tune their activity. The efficiency of DNA cleavage by "this compound" could be systematically altered by making specific chemical modifications to the "Amphis" ligand.

Modifications to the DNA-binding domain could enhance affinity and specificity. For example, increasing the number of aromatic rings could lead to stronger intercalative binding. Conversely, introducing more flexible linkers could allow for better accommodation within the DNA grooves.

Changes to the metal-chelating domain could influence the redox properties of the iron center, thereby affecting the efficiency of oxygen activation and the generation of reactive oxygen species. The introduction of electron-donating or electron-withdrawing groups could modulate the Fe(II)/Fe(III) redox potential. Research has shown that even subtle modifications to ligands can lead to substantial changes in the binding and cleavage activities of metal complexes. researchgate.net

A systematic study could involve synthesizing a library of "Amphis" analogues and evaluating their DNA cleavage activity using gel electrophoresis.

| Ligand Modification | Postulated Effect on DNA Cleavage |

| Addition of a planar aromatic group | Increased intercalative binding and cleavage efficiency |

| Introduction of a flexible alkyl chain | Altered groove binding and potential change in sequence specificity |

| Substitution with electron-withdrawing groups | Modified redox potential, potentially altering the cleavage mechanism |

Mechanisms of DNA Damage and Strand Scission Induced by this compound

The ultimate outcome of the interaction of "this compound" with DNA would be the induction of damage, primarily through strand scission. The mechanism of this process would likely involve the generation of reactive oxygen species (ROS) by the activated "this compound(II)-O₂" complex.

The Fenton reaction, where Fe(II) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a well-known pathway for oxidative DNA damage. miami.eduresearchgate.net It is plausible that "this compound(II)" could participate in a similar reaction, either with endogenous H₂O₂ or through the reduction of O₂. These hydroxyl radicals can then attack the deoxyribose sugar or the nucleotide bases, leading to a variety of lesions, including single- and double-strand breaks. nih.gov

The exact mechanism of strand scission can be complex. For Bleomycin, the abstraction of the C4'-hydrogen of the deoxyribose leads to the formation of a C4'-radical, which then undergoes further reactions to cause strand cleavage. A similar radical-based mechanism could be proposed for "this compound".

Theoretical and Computational Studies on Amphis Fe

Density Functional Theory (DFT) Calculations for Amphis-Fe Electronic Structure and Bonding

DFT can be used to calculate various properties of this compound, such as:

Molecular Geometry: Optimizing the 3D structure of the complex to determine the most stable arrangement of atoms and bond lengths and angles around the iron center researchgate.netresearchgate.net.

Electronic Configuration and Spin State: Determining the oxidation state of the iron ion and the spin multiplicity of the complex, which are critical for understanding its magnetic properties and reactivity, especially in redox processes tandfonline.comresearchgate.nettdl.org.

Bonding Analysis: Analyzing the nature of the metal-ligand bonds (covalent vs. ionic character) and the contribution of different orbitals to the bonding tandfonline.comresearchgate.netcore.ac.uk. This can help explain the stability and lability of the complex.

Frontier Molecular Orbitals (HOMO and LUMO): Determining the energies and spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These orbitals are key indicators of a molecule's reactivity, particularly in electron transfer reactions researchgate.net.

Applying DFT to this compound would involve selecting appropriate functionals and basis sets suitable for transition metal complexes. Calculations could explore different possible spin states of the iron center to determine the ground state researchgate.net. While specific computational data for this compound is not presented here due to limited availability in the consulted sources, DFT studies on similar iron coordination compounds have successfully elucidated their electronic structures and bonding characteristics tandfonline.comresearchgate.nettdl.orgresearchgate.netcore.ac.ukcam.ac.ukresearchgate.netnih.govsemanticscholar.orgaps.orgrruff.info.

Molecular Dynamics Simulations of this compound Interaction with Biological Macromolecules

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By simulating the dynamic behavior of this compound in a biological environment, MD can provide insights into its interactions with biological macromolecules such as proteins, DNA, or lipid membranes nih.govwisc.edunih.govbioexcel.eusckans.edu. This is particularly relevant given the potential pharmaceutical and biomedical applications of this compound ontosight.ai.

MD simulations can help to understand:

Binding Modes and Affinity: How this compound interacts with potential binding sites on biological targets, identifying key residues involved in binding and estimating binding strength.

Conformational Changes: How the binding of this compound affects the conformation of the biological macromolecule, and vice versa.

Diffusion and Localization: The movement of this compound within a biological system, such as its diffusion through water or its association with cellular membranes nih.govwisc.edu. The amphiphilic nature suggested by the name "Amphis" could be relevant here, as amphiphilic molecules are known to interact with membranes and self-aggregate nih.govwisc.eduucsb.eduucl.ac.be.

Stability in Solution: The dynamic stability of this compound in different solvent environments, including aqueous solutions mimicking biological fluids.

Setting up MD simulations for this compound interacting with biological systems would require appropriate force fields that describe the interactions between the atoms in the complex and the surrounding environment (water, ions, protein atoms, etc.) bioexcel.eu. While specific MD simulation data for this compound's interaction with biological macromolecules is not presented here due to limited availability in the consulted sources, MD simulations have been successfully applied to study the interactions of other metal complexes and amphiphilic molecules with biological systems nih.govwisc.edunih.govbioexcel.eusckans.edu.

Computational Prediction of this compound Reactivity Pathways and Transition States

Computational methods can be used to predict the plausible reaction pathways and the energies of transition states involved in chemical transformations of this compound. This is particularly relevant for understanding its potential role in redox reactions ontosight.ai. DFT calculations, in particular, are valuable for exploring reaction mechanisms by locating transition states, which represent the highest energy point along a reaction pathway nih.gov.

Computational prediction of reactivity can provide information on:

Oxidation and Reduction Potentials: Calculating the ease with which this compound can gain or lose electrons, which is fundamental to its potential function in redox processes tdl.org.

Ligand Exchange Reactions: Investigating the pathways and energy barriers for the exchange of ligands around the iron center.

Reactions with Reactive Oxygen Species: Given the presence of a superoxide (B77818) ligand and potential applications in modulating oxidative stress ontosight.ai, computational studies could explore its reactions with species like superoxide, hydrogen peroxide, or hydroxyl radicals.

Catalytic Activity: If this compound is hypothesized to catalyze a reaction, computational methods can be used to model the catalytic cycle and identify the rate-determining step nih.gov.

Identifying transition states computationally involves sophisticated algorithms to locate saddle points on the potential energy surface. The energy difference between the reactants and the transition state provides an estimate of the activation energy for the reaction. While specific computational data on the reactivity pathways and transition states of this compound is not presented here due to limited availability in the consulted sources, computational studies, particularly using DFT, have been successfully applied to investigate the reactivity of various iron complexes in different chemical reactions tdl.orgcore.ac.uknih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of a set of compounds and their biological activity or other properties ucl.ac.beenssib.frsnesup.frfsr.ac.maresearchgate.net. If a series of this compound analogs were synthesized or designed, QSAR modeling could be employed to predict the activity of new, untested analogs based on their chemical structure.

The QSAR modeling process typically involves:

Defining the Activity: Establishing a quantitative measure of the biological activity or property of interest for a series of this compound analogs.

Calculating Molecular Descriptors: Computing numerical descriptors that represent various aspects of the molecular structure and properties of each analog (e.g., electronic, steric, hydrophobic parameters).

Developing a Statistical Model: Using statistical methods (e.g., regression analysis, machine learning) to build a model that relates the molecular descriptors to the observed activity enssib.frsnesup.frfsr.ac.maresearchgate.net.

Validating the Model: Assessing the predictive power and robustness of the developed QSAR model using various statistical techniques.

Predicting Activity of New Compounds: Using the validated model to predict the activity of novel this compound analogs before their synthesis and testing.

For this compound analogs, QSAR could be used to explore how modifications to the ligands coordinated to the iron center or changes in the oxidation state of iron might affect its potential biological activity or other relevant properties tdl.org. While specific QSAR models for this compound analogs are not presented here due to limited availability in the consulted sources, QSAR modeling is a well-established technique in drug discovery and chemical biology for optimizing the properties of lead compounds ucl.ac.beenssib.frsnesup.frfsr.ac.maresearchgate.net.

Structure Activity Relationships and Design of Novel Amphis Fe Analogues

Impact of Ligand Substitutions on Amphis-Fe Coordination Geometry and Stability

Ligand substitution is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another nih.gov. This can lead to the formation of new complexes with altered properties nih.gov. The impact of ligand substitutions on the coordination geometry and stability of a metal complex, such as this compound, is significant.

The coordination geometry of a complex is determined by the arrangement of ligands around the central metal ion. For this compound, the described geometry is octahedral (OC-6-63)- nih.gov. Ligand substitutions can potentially alter this geometry, particularly if the incoming ligands differ significantly in size or denticity from the departing ones nih.gov. For instance, substituting a smaller ligand with a larger one can lead to a change in coordination number and a distortion of the original geometry, such as a shift from octahedral to tetrahedral in some transition metal complexes nih.gov.

The stability of a metal complex in solution is a measure of its resistance to the replacement of a ligand by another. Several factors influence this stability, including the properties of the central metal ion (such as size, charge density, and electronegativity) and the nature of the ligand. Ligand properties like the type of coordinating atom (e.g., N, O, S, P) and whether the ligand is monodentate or polydentate play a crucial role. Polydentate ligands, which can form multiple coordinate bonds to the metal center, generally form more stable complexes compared to monodentate ligands, a phenomenon known as the chelate effect.

Research in related iron complexes demonstrates the importance of ligand design. For example, studies on Fe(II) and Fe(III) complexes with various Schiff bases and polypyridine ligands highlight how ligand structure influences the resulting complex's characteristics. The synthesis of Fe-(Sal)2trien derivatives with different substituents (R = SO3⁻, H, and OH) illustrates how modifications can affect properties like spin state equilibrium.

Influence of Metal Center Variation on the Reactivity Profile of AMPHIS Complexes

The reactivity profile of a coordination complex is intrinsically linked to the properties of its central metal ion and the surrounding ligands. Variations in the metal center within a series of related complexes, sometimes referred to as AMPHIS complexes or more broadly as metal complexes with similar ligand frameworks, can dramatically alter their chemical behavior.

Key properties of the metal ion that influence reactivity include its oxidation state, ionic radius, and electronic configuration. These factors affect the metal's Lewis acidity, its preference for certain types of ligands (hard vs. soft acids), and the lability of the ligands in the coordination sphere. Ligand substitution reactions, for example, can proceed via associative or dissociative mechanisms, and the favored pathway is influenced by the metal center's characteristics and coordination number.

While specific research detailing metal center variations within "AMPHIS complexes" directly related to this compound was not available in the search results, studies on other metal complexes provide relevant insights. For instance, research on enzyme-catalyzed reactions involving ATP phosphoribosyltransferase (ATPPRT) showed that replacing Mg2+ with Mn2+ as the metal cofactor influenced the reaction kinetics, in one case leading to severe inhibition and in another enhancing the catalytic rate. This highlights how a change in the metal center, even within a biological context, can significantly impact reactivity.

In the context of iron complexes, the ease of interconversion between different oxidation states (e.g., Fe(II) and Fe(III)) is a critical aspect of their reactivity, particularly in redox processes. The stability of these oxidation states is influenced by the coordinated ligands. Therefore, varying the metal center in complexes with a ligand system similar to that in this compound would be expected to lead to different redox potentials, altered ligand exchange rates, and potentially different catalytic activities.

Rational Design Principles for Enhanced this compound Based Probes

Rational design of chemical probes involves tailoring the molecular structure to achieve specific functions, such as selective binding to a target or exhibiting a particular spectroscopic response. For this compound based probes, this would involve designing modifications to the this compound structure to enhance its desired properties for a specific application, while maintaining essential characteristics like stability and appropriate reactivity.

General rational design principles for fluorescent probes, for example, involve considering the properties of the target and the physicochemical properties of the probe itself. This includes factors such as selectivity, sensitivity, and biocompatibility. Design strategies can aim to tune photophysical properties, such as absorption and emission wavelengths, and to impart selectivity for a particular analyte or environment.

For designing enhanced this compound based probes, several principles derived from coordination chemistry and probe design literature would be relevant:

Ligand Modification for Tunable Properties: Modifying the ligands coordinated to the iron center can influence the electronic structure of the complex, thereby tuning its spectroscopic properties (e.g., UV-Vis absorption, fluorescence if coupled with a fluorophore) or redox potential. Introducing functional groups that can interact specifically with a target molecule or environment can enhance selectivity.

Incorporation of Signaling Moieties: Covalently linking signaling moieties, such as fluorophores or redox-active groups, to the ligand framework can enable the this compound complex to act as a reporter. The interaction of the this compound core with its environment or a target could then modulate the signal from the attached moiety.

Control of Coordination Sphere Lability: Adjusting the lability of the ligands can be crucial for probe function. For probes designed to detect specific metal ions or other species via ligand exchange, a certain degree of lability is required. Conversely, probes intended for use in complex biological environments might require high stability to prevent non-specific interactions.

Balancing Hydrophilicity and Lipophilicity: Given that "Amphis" in some contexts relates to amphiphilic properties, designing this compound based probes might involve balancing hydrophilic and lipophilic characteristics to ensure appropriate solubility and localization for the intended application.

While the search results did not provide specific examples of rationally designed this compound based probes, the principles outlined above, drawn from the general literature on probe design and coordination chemistry, would form the basis for such design efforts.

Synthesis and Characterization of Second-Generation this compound Derivatives

The synthesis of coordination compounds like this compound involves careful control of reaction conditions to assemble the ligands around the metal center nih.gov. Developing "second-generation this compound derivatives" would entail designing and synthesizing structural analogues of the original this compound compound with specific modifications aimed at improving its properties for particular applications.

The synthesis of such derivatives would likely involve multi-step organic synthesis to prepare modified ligands, followed by coordination reactions with an iron source. Characterization of these derivatives is essential to confirm their structure, purity, and properties. Common characterization techniques for metal complexes include:

Elemental Analysis: To confirm the empirical formula of the complex.

Spectroscopy:

Infrared (IR) Spectroscopy: To identify functional groups and metal-ligand vibrations.

Electronic (UV-Vis) Spectroscopy: To study electronic transitions, which can provide information about the coordination environment and oxidation state of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the organic ligand framework, although paramagnetic iron centers can complicate spectra.

Mass Spectrometry: To determine the molecular weight of the complex or its fragments.

Magnetic Susceptibility Measurements: To determine the magnetic moment, which can provide information about the spin state of the iron center (e.g., high spin vs. low spin).

X-ray Crystallography: If suitable crystals can be obtained, this technique provides a definitive 3D structure of the complex, revealing coordination geometry and bond lengths.

Electrochemistry: Techniques like cyclic voltammetry can be used to study the redox properties of the iron center.

Research on the synthesis and characterization of other iron complexes and their derivatives illustrates these methods. Studies on Fe(II) and Fe(III) complexes with various ligands report using elemental analysis, IR, electronic spectroscopy, magnetic moments, and melting points for characterization. The synthesis of Fe-(Sal)2trien derivatives involved a synthetic scheme and characterization of their spin equilibrium.

Amphis Fe As a Biochemical Tool and Research Probe

Application of Amphis-Fe for Deciphering Bleomycin's Mode of Action

Bleomycin (B88199) exerts its cytotoxic effects primarily through the oxidative cleavage of DNA, a process that is dependent on the presence of a metal ion, typically iron, and oxygen fishersci.co.ukwikidata.orguni-freiburg.de. The iron-bound form of bleomycin, Fe(II)-BLM, interacts with DNA and, in the presence of oxygen, generates reactive oxygen species that cleave the DNA backbone fishersci.co.ukwikidata.org.

This compound, as a synthetic analogue of the metal-chelating domain of bleomycin, has been instrumental in deciphering the intricate details of this mechanism fishersci.co.ukwikidata.orgciteab.com. Studies comparing the properties of this compound(II)-O₂ systems with those of BLM-Fe(II)-O₂ have provided significant insights. For instance, electron spin resonance (ESR) investigations have shown close similarities between the ESR parameters of AMPHIS-Cu(II) and BLM-Cu(II) complexes, as well as the spectra of oxygen radical spin-adducts induced by the this compound(II)-O₂ and BLM-Fe(II)-O₂ systems fishersci.co.ukwikidata.org. These spectroscopic similarities indicate that the metal-binding environment and the mechanism of oxygen activation and radical formation are comparable between the simplified this compound system and the more complex Fe-BLM fishersci.co.ukwikidata.org.

The use of this compound allows researchers to study the fundamental chemical reactions occurring at the metal center, isolated from the complexities introduced by the entire bleomycin molecule's structure and its interactions with DNA fishersci.co.uk. This simplification facilitates detailed spectroscopic and chemical analyses, helping to elucidate the steps involved in oxygen binding, activation, and subsequent radical generation responsible for DNA damage fishersci.co.ukwikidata.org.

Utilization of this compound in Studying DNA Repair Pathways

While research directly linking this compound to the study of DNA repair pathways is less prominent in the provided sources, its role in inducing DNA damage is highly relevant to this field citeab.comneurolipidomics.com. The DNA cleavage activity of metal-bound bleomycin analogues, including this compound(II), generates specific types of DNA lesions that are recognized and processed by cellular DNA repair mechanisms citeab.comneurolipidomics.com.

Studies investigating the DNA cutting efficiency of various small molecule systems, including Fe(II)-AMPHIS, have compared their activity to Fe(II)-BLM on plasmid DNA citeab.comneurolipidomics.com. These studies demonstrate that Fe(II)-AMPHIS can induce DNA breaks, albeit with potentially different efficiencies or sequence preferences compared to Fe(II)-BLM citeab.comneurolipidomics.com. For example, one study noted that Fe(II)-BLM showed significantly greater cutting of linear DNA compared to Fe(II)-HAPH, and the reactivity order among small molecule systems was Fe(II)-HAPH > Fe(II)-AMPHIS citeab.comneurolipidomics.com.

By using this compound to generate controlled DNA damage, researchers can probe the cellular response to these lesions. This includes investigating which specific DNA repair pathways (e.g., base excision repair, nucleotide excision repair, or double-strand break repair) are activated in response to the damage induced by this compound citeab.comneurolipidomics.com. Comparing the cellular processing of DNA lesions induced by this compound versus native Fe-BLM can help distinguish the role of the core metal-binding domain from that of other parts of the bleomycin molecule in directing DNA damage and influencing repair pathway engagement.

Potential of this compound in Mechanistic Enzymology Studies

Mechanistic enzymology seeks to understand the detailed chemical steps and intermediates involved in enzyme-catalyzed reactions. Metalloproteins, which utilize metal ions in their active sites to perform catalysis, are a significant focus within this field. This compound holds potential in mechanistic enzymology studies, particularly as a model for the metal centers in enzymes involved in nucleic acid processing or redox chemistry fishersci.co.ukmims.com.

The structure of AMPHIS, with its specific arrangement of ligands coordinating the iron ion, mimics the coordination environment found in the DNA-binding and cleavage domain of bleomycin fishersci.co.uk. This domain functions in a manner analogous to some metalloenzymes that interact with DNA, such as certain nucleases or enzymes involved in oxidative processes fishersci.co.ukciteab.com.

By studying the reactivity of this compound with various substrates, researchers can gain insights into how similar iron centers in biological systems might facilitate bond cleavage, oxygen activation, or electron transfer reactions fishersci.co.ukmims.com. The ability of this compound to generate reactive oxygen species, as demonstrated in studies related to bleomycin's mechanism, is a key feature relevant to enzymes that utilize similar strategies for catalysis fishersci.co.ukwikidata.org. Research on this compound can thus contribute to understanding the fundamental coordination chemistry and redox properties of iron in a biologically relevant context, informing our knowledge of metalloenzyme mechanisms mims.com.

Development of this compound as a Model System for Metalloprotein Active Sites

The development and study of synthetic analogues that mimic the active sites of metalloproteins is a crucial approach in bioinorganic chemistry and enzymology fishersci.co.uk. These model systems allow for detailed structural, spectroscopic, and reactivity studies that are often challenging to perform on the native, complex biological macromolecules fishersci.co.uk. This compound serves as a prime example of such a model system, specifically designed to replicate the metal-binding core of bleomycin fishersci.co.ukwikidata.org.

AMPHIS was synthesized to contain the key functional groups and structural features of the bleomycin moiety responsible for coordinating the metal ion fishersci.co.uk. The resulting iron(II) complex, this compound, provides a simplified yet representative system for studying the coordination chemistry, redox behavior, and interactions with small molecules (like oxygen) that are characteristic of the bleomycin active site fishersci.co.ukmims.com.

Research using this compound as a model has allowed for detailed spectroscopic characterization of the iron center and its interaction with ligands and oxygen fishersci.co.ukwikidata.org. Comparisons of the spectroscopic parameters (e.g., ESR) of this compound complexes with those of Fe-BLM have validated this compound as a relevant structural and functional model fishersci.co.ukwikidata.org. This modeling approach is not limited to understanding bleomycin; the principles learned from studying this compound can be extended to understanding the behavior of iron centers in other metalloproteins involved in diverse biological processes, such as oxygen transport, electron transfer, and enzymatic catalysis mims.com. The relatively simpler structure of this compound compared to bleomycin facilitates modifications and systematic studies to understand the influence of different ligand environments on the properties of the metal center, further enhancing its utility as a versatile model system mims.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.